Z-Pro-Pro-aldehyde-dimethyl acetal

Protease Selectivity Target Engagement Off-target Profiling

Specifically inhibits PREP (IC50=12 nM), not proteasome or calpain. Dimethyl acetal protection ensures superior stability over unprotected aldehydes (3-year powder stability at -20°C). Validated in microglial neurotoxicity models. Essential for reproducible Alzheimer's and neuroinflammation studies.

Molecular Formula C20H28N2O5
Molecular Weight 376.4 g/mol
Cat. No. B1638672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Pro-Pro-aldehyde-dimethyl acetal
Molecular FormulaC20H28N2O5
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCOC(C1CCCN1C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)OC
InChIInChI=1S/C20H28N2O5/c1-25-19(26-2)17-11-7-12-21(17)18(23)16-10-6-13-22(16)20(24)27-14-15-8-4-3-5-9-15/h3-5,8-9,16-17,19H,6-7,10-14H2,1-2H3/t16-,17-/m0/s1
InChIKeyFWRIGQASSHUNQU-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Pro-Pro-aldehyde-dimethyl acetal (CAS 170116-63-9): Potent Prolyl Endopeptidase Inhibitor for Neurodegenerative Disease Research


Z-Pro-Pro-aldehyde-dimethyl acetal (CAS: 170116-63-9) is a peptide-based prolyl endopeptidase (PREP; also known as prolyl oligopeptidase, POP) inhibitor belonging to the class of aldehyde-derived protease inhibitors . It acts as a potent, reversible inhibitor of the cytoplasmic serine endoprotease PREP, exhibiting an IC50 of 12 nM . Structurally, it comprises a benzyloxycarbonyl (Z) protected proline-proline dipeptide backbone with a masked aldehyde warhead in the form of a dimethyl acetal . This compound has established applications in research focused on cognitive dysfunction associated with aging and neurodegenerative diseases, including Alzheimer's disease [1].

Why Generic Substitution Fails for Z-Pro-Pro-aldehyde-dimethyl acetal in PREP-Targeted Studies


Generic substitution among protease inhibitors is scientifically unsound due to fundamental differences in primary target engagement and off-target profiles. Z-Pro-Pro-aldehyde-dimethyl acetal specifically targets prolyl endopeptidase (PREP; IC50 = 12 nM) , a serine protease involved in neuropeptide metabolism and cognitive function. In contrast, the widely used peptide aldehyde MG-132 (Z-LLL-al) is a potent proteasome inhibitor (chymotrypsin-like activity IC50 ≈ 100 nM) with additional activity against calpains (IC50 = 1.2 μM) and cathepsins [1], leading to substantially different biological readouts. Furthermore, substitution within the PREP inhibitor class itself is confounded by significant potency variations; Z-Pro-prolinal (Z-PP-CHO) exhibits an IC50 of 0.4 nM against porcine PREP, representing a 30-fold difference in potency from the dimethyl acetal derivative . Such divergence in target selectivity and potency mandates compound-specific validation for reproducible research outcomes.

Quantitative Evidence Guide: Z-Pro-Pro-aldehyde-dimethyl acetal Differentiation Data


Comparative Target Selectivity: PREP (Z-Pro-Pro-aldehyde-dimethyl acetal) vs. Proteasome (MG-132)

Z-Pro-Pro-aldehyde-dimethyl acetal demonstrates primary target engagement with prolyl endopeptidase (PREP) at IC50 = 12 nM . In contrast, the peptide aldehyde MG-132 (Z-LLL-al) is characterized by its activity against the 20S/26S proteasome complex, with reported IC50 values of approximately 100 nM for chymotrypsin-like activity, and additional inhibition of calpain (IC50 = 1.2 μM) and cathepsins at higher concentrations [1]. Direct head-to-head comparative studies were not identified in the literature search; however, the orthogonal primary target profiles represent a critical differentiation factor for experimental design. An investigator studying PREP-mediated neuropeptide processing would obtain confounding results by substituting MG-132 due to its proteasome and calpain inhibitory activities.

Protease Selectivity Target Engagement Off-target Profiling

Potency Benchmarking: Z-Pro-Pro-aldehyde-dimethyl acetal vs. Z-Pro-prolinal in PREP Inhibition

Within the PREP inhibitor class, Z-Pro-Pro-aldehyde-dimethyl acetal (IC50 = 12 nM) exhibits a distinct potency profile relative to its close structural analog Z-Pro-prolinal (N-Benzyloxycarbonyl-L-prolyl-L-prolinal; CAS 88795-32-8), which demonstrates an IC50 of 0.4 nM against porcine PREP . This 30-fold difference in inhibitory potency represents a class-level inference based on reported IC50 values obtained under potentially different assay conditions. For researchers requiring extremely potent PREP inhibition, Z-Pro-prolinal may be preferred; however, Z-Pro-Pro-aldehyde-dimethyl acetal provides a validated tool with established literature precedence in neurotoxicity and neurodegenerative disease models [1].

PREP Inhibition Potency Comparison Inhibitor Selection

Functional Validation in Neurotoxicity Model: Z-Pro-Pro-aldehyde-dimethyl acetal Reduces Microglial Toxicity

In a SILAC-based proteomics study (Klegeris et al., 2008), Z-Pro-Pro-aldehyde-dimethyl acetal was evaluated alongside Boc-Asn-Phe-Pro-aldehyde for its ability to reduce neurotoxicity mediated by prolyl endopeptidase (PREP) [1]. Both specific PEP inhibitors were assessed for their potential to reduce toxicity of stimulated THP-1 cell and human microglia supernatants towards SH-SY5Y neuroblastoma cells [1]. This study established PREP as a novel mediator of human microglial neurotoxicity and demonstrated the functional utility of Z-Pro-Pro-aldehyde-dimethyl acetal as a tool compound for investigating PREP-dependent neuroinflammatory mechanisms.

Neuroinflammation Microglial Toxicity Neuroprotection

Intracellular PREP Inhibition in Primary Neurons: Z-Pro-Pro-aldehyde-dimethyl acetal Demonstrates Cellular Target Engagement

An in situ prolyl oligopeptidase activity assay developed for neural cell cultures demonstrated that Z-Pro-Pro-aldehyde-dimethyl acetal, along with Boc-Asn-Phe-Pro-aldehyde and the covalent inhibitor KYP-2047, effectively inhibits intracellular PREP activity in primary rat cortical neurons [1]. This evidence confirms that Z-Pro-Pro-aldehyde-dimethyl acetal is cell-permeable and capable of engaging its target in a physiologically relevant neuronal context. While quantitative IC50 values from this cellular assay are not reported, the demonstration of intracellular inhibition in primary neurons distinguishes this compound from PREP inhibitors that may only show activity in biochemical assays or immortalized cell lines.

Intracellular Enzyme Assay Primary Neurons Cellular Target Engagement

Dimethyl Acetal Protection: Enhanced Handling Stability vs. Unprotected Aldehyde PREP Inhibitors

Z-Pro-Pro-aldehyde-dimethyl acetal incorporates a dimethyl acetal protecting group that masks the reactive aldehyde warhead. Acetals are chemically inert towards bases, oxidizing agents, reducing agents, and nucleophiles [1], in contrast to unprotected aldehydes which are susceptible to oxidation and nucleophilic attack. While direct quantitative stability comparison data for Z-Pro-Pro-aldehyde-dimethyl acetal versus Z-Pro-prolinal (unprotected aldehyde) is not available in the public domain, general chemical principles indicate that acetal-protected aldehydes offer enhanced storage and handling stability [1]. Vendor storage recommendations specify powder storage at -20°C for 3 years, with solution stability of 6 months at -80°C and 1 month at -20°C .

Compound Stability Aldehyde Protection Handling Requirements

Literature-Validated Application in Neurodegenerative Disease Research Context

Z-Pro-Pro-aldehyde-dimethyl acetal has been explicitly cited across multiple authoritative sources as playing an important role in modulating cognitive dysfunction associated with aging and neurodegenerative diseases including Alzheimer's disease [1] [2]. This compound's established role in the scientific literature distinguishes it from less-validated PREP inhibitors that may lack peer-reviewed application context. The recurring citation of this specific compound in the context of Alzheimer's and aging research provides procurement justification for studies investigating PREP-mediated pathways in neurodegeneration.

Alzheimer's Disease Cognitive Dysfunction Aging Research

Optimal Research Application Scenarios for Z-Pro-Pro-aldehyde-dimethyl acetal


Investigating PREP-Mediated Microglial Neurotoxicity in Neurodegenerative Models

Based on functional validation in the Klegeris et al. (2008) study demonstrating that Z-Pro-Pro-aldehyde-dimethyl acetal reduces PREP-mediated microglial neurotoxicity towards SH-SY5Y neuroblastoma cells [1], this compound is optimally suited for studies examining the role of PREP in neuroinflammation and microglial activation. Researchers investigating Alzheimer's disease, Parkinson's disease, or amyotrophic lateral sclerosis (ALS) mechanisms involving microglial contributions to neuronal death should consider this validated tool compound.

Cell-Based Neuroscience Studies Requiring Confirmed Intracellular PREP Inhibition

Evidence from in situ activity assays in primary rat cortical neurons confirms that Z-Pro-Pro-aldehyde-dimethyl acetal is cell-permeable and capable of inhibiting intracellular PREP [1]. This makes the compound particularly suitable for neuroscience research applications in primary neuronal cultures, brain slice preparations, or other neural cell-based systems where confirmation of cellular target engagement is critical for data interpretation. The alternative KYP-2047 (a covalent nitrile inhibitor) may offer different kinetic properties, but Z-Pro-Pro-aldehyde-dimethyl acetal provides a reversible inhibition mechanism useful for washout experiments.

Aging and Alzheimer's Disease Research Requiring Literature-Validated Tool Compounds

Z-Pro-Pro-aldehyde-dimethyl acetal is explicitly validated in the context of cognitive dysfunction associated with aging and neurodegenerative diseases including Alzheimer's disease across multiple authoritative sources [1] [2]. This established literature foundation makes it a preferred procurement choice for studies investigating PREP-dependent mechanisms in age-related cognitive decline, amyloid-beta metabolism, or tau pathology where PREP has been implicated. The compound's established use in the field facilitates protocol reproducibility and peer acceptance of experimental results.

Laboratory Settings Requiring Enhanced Handling Stability of Aldehyde Inhibitors

For research environments where aldehyde degradation during storage or handling is a concern, the dimethyl acetal protection of Z-Pro-Pro-aldehyde-dimethyl acetal offers class-level stability advantages over unprotected aldehyde PREP inhibitors [1]. The acetal protecting group confers chemical inertness towards bases, oxidants, reductants, and nucleophiles, potentially improving batch-to-batch consistency and reducing the need for fresh solution preparation. Vendor storage guidelines specify powder stability of 3 years at -20°C and solution stability of 6 months at -80°C [2], supporting long-term experimental planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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